Methyl 3-ethoxy-2-nitropropenoate
Description
Significance as a Privileged Scaffold and Building Block in Contemporary Organic Chemistry
The significance of Methyl 3-ethoxy-2-nitropropenoate as a privileged scaffold stems from its inherent electrophilicity and the presence of multiple reactive sites. The "push-pull" nature of the alkene polarizes the double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This characteristic is central to its utility in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
As a building block, it offers a pre-functionalized three-carbon unit that can be elaborated into a wide array of more complex structures. The nitro group, a powerful electron-withdrawing group, not only activates the double bond for nucleophilic additions but can also be subsequently transformed into other functional groups, such as amines or carbonyls, through well-established chemical transformations like the Nef reaction. arkat-usa.org This versatility allows for the strategic introduction of nitrogen into a molecule, a key element in many pharmaceuticals and biologically active compounds.
Furthermore, its structure is primed for participation in cycloaddition reactions, acting as either a dienophile or a heterodiene, leading to the formation of various cyclic and heterocyclic systems. arkat-usa.org This reactivity has been exploited in the synthesis of conformationally constrained amino acids and other complex bicyclic structures. arkat-usa.org
Historical Development and Evolution of its Role in Synthetic Methodologies
The development of synthetic methodologies utilizing nitroalkenes has a long history, with early work focusing on their fundamental reactivity. The synthesis of related push-pull nitroalkenes dates back to the late 19th century. researchgate.net The modification of these methods for the preparation of alkyl nitroacetates was first reported in 1959, laying the groundwork for the synthesis of more complex derivatives like this compound. researchgate.net
Initially, the focus was on simple Michael additions and the exploration of their basic reactivity. Over time, the synthetic community began to appreciate the broader potential of these compounds. The evolution of their role in synthesis has been marked by a shift towards more complex and stereoselective transformations. The development of asymmetric catalysis has been particularly impactful, allowing for the enantioselective synthesis of chiral molecules using nitroalkenes as starting materials.
More recently, research has focused on expanding the scope of their applications in tandem reactions and multi-component reactions, where several bonds are formed in a single operation. This approach, which improves synthetic efficiency, has been successfully applied to the synthesis of complex heterocyclic frameworks from push-pull nitroalkenes. arkat-usa.org The strategic use of compounds like this compound in these advanced synthetic strategies highlights their evolution from simple chemical curiosities to indispensable tools in the modern synthetic chemist's arsenal.
Scope and Strategic Aims of Scholarly Investigations into this compound
Current scholarly investigations into this compound and related push-pull nitroalkenes are driven by several strategic aims:
Synthesis of Novel Heterocycles: A primary focus is the development of new synthetic routes to a wide variety of heterocyclic compounds. arkat-usa.org These include pyrimidines, pyridines, pyrazoles, and more complex fused systems. The bifunctional nature of the nitroalkene allows it to react with various binucleophiles to construct these ring systems efficiently. arkat-usa.orgresearchgate.net
Access to Biologically Active Molecules: The structural motifs accessible from this compound are prevalent in many biologically active natural products and pharmaceutical agents. Research is actively exploring its use as a key intermediate in the total synthesis of such molecules.
Development of Asymmetric Methodologies: A significant goal is the development of new catalytic and stereoselective methods for reactions involving this scaffold. This includes enantioselective Michael additions and cycloadditions, which would provide access to chiral building blocks for the synthesis of single-enantiomer drugs.
Exploration of Novel Reactivity: Investigators continue to explore new and unexpected reactivity patterns of push-pull nitroalkenes. This includes their use in pericyclic reactions and fragmentations to generate novel molecular structures. arkat-usa.orgresearchgate.net For instance, the reaction of a similar ethyl ester with imidazole (B134444) leads to a fragmentation product rather than the expected substitution product. researchgate.net
Interactive Data Table: Synthetic Applications of Push-Pull Nitroalkenes
| Reaction Type | Reactant | Product Type | Reference |
| [4+2] Cycloaddition | Diene | Substituted Cyclohexene (B86901) | arkat-usa.org |
| Tandem Trans-etherification–intramolecular hetero [4+2] Diels–Alder | Alcohol | Bicyclic Nitronate | arkat-usa.org |
| [3+2] Cycloaddition | Trimethylenemethane | Cyclopentane derivative | arkat-usa.org |
| Reaction with 1,4-Binucleophiles | Isothiosemicarbazone | 5-membered Heterocycle | arkat-usa.org |
The overarching aim of these investigations is to harness the unique reactivity of this compound to enable the rapid and efficient construction of complex and valuable molecules. Its versatility ensures that it will remain a subject of interest and a valuable tool in the field of advanced organic synthesis for the foreseeable future.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NO5 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
methyl (Z)-3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C6H9NO5/c1-3-12-4-5(7(9)10)6(8)11-2/h4H,3H2,1-2H3/b5-4- |
InChI Key |
CLVDISHFCPMLTI-PLNGDYQASA-N |
SMILES |
CCOC=C(C(=O)OC)[N+](=O)[O-] |
Isomeric SMILES |
CCO/C=C(/C(=O)OC)\[N+](=O)[O-] |
Canonical SMILES |
CCOC=C(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Methyl 3 Ethoxy 2 Nitropropenoate
Classical and Evolving Synthetic Pathways
The synthesis of methyl 3-ethoxy-2-nitropropenoate and related nitroalkenes has been approached through various routes, ranging from traditional multi-step sequences to more modified and direct procedures.
Multi-Step Synthesis via Nitration and Esterification of Precursors
Historically, the synthesis of nitro-aromatic compounds, which can be precursors to certain nitroalkenes, often involves nitration followed by further functional group manipulations like esterification. For instance, the synthesis of methyl m-nitrobenzoate is a classic example of a multi-step process that begins with the nitration of a benzene (B151609) derivative, followed by oxidation and finally esterification. truman.edu This foundational approach, while not a direct synthesis of this compound, illustrates the general principles of introducing a nitro group and a methyl ester into a molecule, which are key features of the target compound. The process typically involves reacting the precursor with a nitrating agent, followed by an acid-catalyzed esterification with methanol. truman.edu
Modified Procedures for Alkyl 3-Nitroacrylates
More direct and modified procedures have been developed for the synthesis of alkyl 3-nitroacrylates. These methods often provide better yields and milder reaction conditions. One common strategy involves the dehydration of 2-nitroalcohols, which can be formed from the reaction of nitroalkanes with aldehydes (Henry reaction). sci-rad.com For improved efficiency, the 2-nitroalcohol can be converted to a carboxylate ester, which then undergoes elimination to form the nitroalkene. sci-rad.com This method avoids the harsh conditions sometimes required for direct dehydration.
Preparation Strategies for Trisubstituted Push-Pull Nitroalkenes
This compound is classified as a trisubstituted push-pull nitroalkene, characterized by electron-donating (ethoxy) and electron-withdrawing (nitro and methoxycarbonyl) groups attached to the double bond. arkat-usa.org The synthesis of these compounds is versatile, with several established methods. arkat-usa.orgresearchgate.net A prevalent method for forming nitroenolethers, a class to which this compound belongs, involves the reaction of a suitable precursor with an electrophilic nitrating agent. arkat-usa.org These compounds exhibit E/Z isomerism, and the specific isomer obtained can be influenced by the reaction conditions. arkat-usa.orgresearchgate.net
Considerations for Reaction Conditions and Process Optimization
The success of synthesizing this compound hinges on careful control of reaction parameters.
Solvent Effects and Temperature Regimes in Synthesis
The choice of solvent and the reaction temperature are critical factors. For instance, in dehydrohalogenation reactions to form nitroalkenes, the use of a base in a suitable solvent allows for milder conditions compared to high-temperature gas-phase elimination. sci-rad.com In esterification reactions, the reaction is often heated to reflux for a specific period to ensure completion. truman.edu The subsequent isolation of the product frequently involves pouring the reaction mixture into an ice/water slurry to precipitate the product, which is then collected by filtration. truman.edu
Catalytic Approaches in Compound Formation
Catalysis plays a significant role in many synthetic routes for nitroalkenes. Base catalysts are commonly employed in elimination reactions to generate the carbon-carbon double bond. sci-rad.com For instance, the dehydrohalogenation of 2-halo-1-nitroparafins is significantly accelerated in the presence of a base. sci-rad.com In the context of Fischer esterification, a strong acid catalyst, such as sulfuric acid, is essential to drive the reaction towards the product. truman.edu
Green Chemistry Principles in the Synthesis of this compound
The twelve principles of green chemistry provide a framework for evaluating the environmental impact and sustainability of chemical processes. Analyzing the synthesis of this compound through this lens reveals areas for potential improvement.
Atom Economy: The atom economy of this reaction is not optimal. Acetic anhydride (B1165640) is used in a large excess and is not incorporated into the final product, leading to the generation of significant chemical waste.
Use of Less Hazardous Chemical Syntheses: The synthesis utilizes methyl nitroacetate (B1208598), a nitro compound, and acetic anhydride, a corrosive reagent. While necessary for the transformation, these chemicals pose inherent hazards.
Designing Safer Chemicals: The final product, this compound, has its own toxicological profile that should be considered.
Safer Solvents and Auxiliaries: The reaction is conducted in the presence of a large excess of acetic anhydride, which also acts as the solvent. prepchem.com Acetic anhydride is a hazardous substance. The use of a more benign solvent or solvent-free conditions would represent a significant green improvement.
Design for Energy Efficiency: The requirement for a prolonged reflux period of 23 hours indicates high energy consumption. prepchem.com The development of a more efficient catalytic system that could reduce the reaction time and temperature would be a key green advancement.
Use of Renewable Feedstocks: The starting materials, methyl nitroacetate and triethyl orthoformate, are typically derived from petrochemical sources and are not from renewable feedstocks.
Reduce Derivatives: The use of acetic anhydride can be seen as a derivatization step to activate the orthoformate, which is then removed. A more direct catalytic approach would be preferable.
Catalysis: While acetic anhydride can be considered a catalyst, it is used in stoichiometric amounts. A true catalyst used in smaller, substoichiometric quantities would be a greener alternative.
Design for Degradation: The biodegradability of this compound and the byproducts of the synthesis are important considerations for their environmental fate.
Real-time Analysis for Pollution Prevention: The implementation of in-process monitoring could help to optimize the reaction and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention: The use of high temperatures and corrosive reagents presents potential safety hazards. prepchem.com Designing a process that operates under milder conditions would enhance safety.
Data Table: Green Chemistry Analysis of the Synthesis of this compound
| Green Chemistry Principle | Assessment of the Current Synthetic Method | Potential for Improvement |
| Prevention of Waste | High crude yield, but byproducts are generated. | Optimization of reaction conditions to minimize byproducts. |
| Atom Economy | Sub-optimal due to the use of excess acetic anhydride. | Development of a catalytic method with higher atom economy. |
| Safer Solvents and Auxiliaries | Use of hazardous acetic anhydride as a solvent/reagent. | Exploration of greener solvents or solvent-free conditions. |
| Design for Energy Efficiency | High energy consumption due to prolonged reflux. | Development of a more efficient catalyst to reduce reaction time and temperature. |
| Catalysis | Acetic anhydride acts as a stoichiometric reagent rather than a true catalyst. | Identification of a highly efficient, recyclable catalyst. |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Ethoxy 2 Nitropropenoate
Fundamental Reaction Types and Transformation Pathways
The reactivity of methyl 3-ethoxy-2-nitropropenoate is dominated by the electrophilic nature of the double bond, which is highly activated by the adjacent nitro group. This renders the β-carbon susceptible to attack by a wide array of nucleophiles. Furthermore, the presence of a good leaving group (ethoxy) at the β-position opens up pathways for substitution reactions. Finally, the nitro group itself can undergo redox transformations, further expanding the synthetic utility of this compound.
Nucleophilic Addition Reactions
Nucleophilic additions to the electron-deficient double bond of this compound are among its most well-documented and synthetically useful transformations. These reactions can proceed via different modes of addition, primarily dictated by the nature of the nucleophile and the reaction conditions.
The most prevalent mode of nucleophilic attack on this compound is the conjugate or Michael addition. In this reaction, a nucleophile adds to the β-carbon of the nitropropenoate system, leading to the formation of a stable enolate intermediate which is subsequently protonated. This pathway is favored by soft nucleophiles.
A notable application of this reactivity is in the synthesis of heterocyclic compounds. For instance, the reaction of this compound with guanidine (B92328) or its derivatives proceeds via a Michael addition followed by an intramolecular cyclization and elimination of ethanol (B145695) and water to afford 2-aminopyrimidine-5-carboxylates. This transformation provides a convergent and efficient route to this important class of heterocycles.
Table 1: Synthesis of 2-Aminopyrimidine-5-carboxylates via Michael Addition
| Nucleophile | Product |
| Guanidine | Methyl 2-aminopyrimidine-5-carboxylate |
| Substituted Guanidines | Substituted 2-aminopyrimidine-5-carboxylates |
This table illustrates the general outcome of the reaction between this compound and guanidine-based nucleophiles.
The reaction with thiourea (B124793) follows a similar pathway, yielding 2-mercaptopyrimidine (B73435) derivatives, which are valuable intermediates in medicinal chemistry. The initial conjugate addition of the sulfur nucleophile is followed by cyclization and elimination.
While conjugate addition is the dominant pathway, under certain conditions, nucleophilic attack can occur at other electrophilic sites within the molecule. The carbonyl carbon of the ester group can be susceptible to attack by strong, hard nucleophiles, leading to 1,2-addition products or ester cleavage. However, these reactions are less common due to the overwhelming reactivity of the nitro-activated double bond.
Direct attack at the carbon bearing the nitro group is generally not observed due to the electron-rich nature of this position.
Nucleophilic Vinylic Substitution (SNV) Pathways
The presence of the ethoxy group on the β-carbon of the double bond allows for the possibility of nucleophilic vinylic substitution (SNV). In this pathway, a nucleophile attacks the β-carbon, and instead of a simple addition, the ethoxy group is eliminated, resulting in a net substitution of the ethoxy group by the incoming nucleophile.
This reaction is often in competition with conjugate addition and the outcome can be influenced by the nature of the nucleophile, the solvent, and the presence of a base. For instance, the reaction with certain amines can lead to the formation of enamine products through an SNV mechanism. The reaction proceeds through an addition-elimination sequence, where the initial Michael adduct eliminates ethanol to form the substituted product.
Redox Transformations of the Nitro Group
The nitro group of this compound is a versatile functional group that can undergo various redox transformations, significantly expanding its synthetic potential.
The reduction of the nitro group to an amino group is a particularly valuable transformation, as it provides access to α,β-diamino acid derivatives and other synthetically useful building blocks. Various reducing agents can be employed for this purpose, ranging from catalytic hydrogenation to the use of dissolving metals or other chemical reductants.
A significant application of this reduction is in the synthesis of pteridine (B1203161) derivatives. The reduction of the nitro group in the pyrimidine (B1678525) ring formed from the reaction of this compound and guanidine, followed by condensation with a 1,2-dicarbonyl compound, is a key step in the construction of the pteridine ring system.
Table 2: Representative Reduction of the Nitro Group
| Starting Material | Product of Reduction |
| Methyl 2-amino-4-(nitromethyl)pyrimidine-5-carboxylate | Methyl 2-amino-4-(aminomethyl)pyrimidine-5-carboxylate |
This table shows a representative example of the reduction of a nitro group in a derivative of this compound.
The selective reduction of the nitro group in the presence of other reducible functional groups, such as the ester, can be a challenge but can often be achieved by careful selection of the reducing agent and reaction conditions.
Oxidative Transformations (e.g., to Nitro Derivatives)
The carbon-carbon double bond in this compound is electron-deficient due to the powerful electron-withdrawing effects of the adjacent nitro and methyl carboxylate groups. This electronic nature dictates its reactivity towards oxidative reagents.
While specific oxidative studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of analogous electron-poor alkenes and nitroalkenes.
Epoxidation: The epoxidation of alkenes is a fundamental transformation, typically accomplished with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or with dioxiranes such as dimethyldioxirane (B1199080) (DMDO). masterorganicchemistry.commasterorganicchemistry.comwvu.edu For standard electron-rich alkenes, these reagents readily form epoxides. However, the reactivity is significantly reduced for electron-deficient alkenes. The epoxidation of electron-poor olefins often requires more nucleophilic oxidants, such as hydrogen peroxide or sodium hypochlorite (B82951) under basic conditions. youtube.com Given the electron-deficient nature of the double bond in this compound, its epoxidation would likely require these more potent nucleophilic systems to yield the corresponding highly functionalized nitro-epoxide.
Other Oxidative Reactions: The nitro group itself can be involved in transformations. For instance, the reduction of the nitro group followed by oxidation can lead to other nitrogen-containing functionalities. More drastic oxidation could lead to cleavage of the double bond. Additionally, the allylic position in related systems can sometimes be a site for oxidation, although the specific structure of this compound does not present a typical allylic C-H bond for such reactions. Another possibility involves the oxidative coupling at the α-carbon, analogous to processes seen in the enantioselective organocatalytic α-nitroalkylation of aldehydes which proceed via an oxidative mechanism.
Pericyclic Reactions and Cycloadditions
Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of the reactivity of this compound. Its electronically biased double bond makes it an excellent partner in various cycloaddition reactions.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. rsc.org In this reaction, this compound demonstrates significant versatility.
As a Dienophile: The compound is a highly activated dienophile. The rate and efficiency of the Diels-Alder reaction are enhanced when the dienophile possesses electron-withdrawing groups. rsc.org this compound contains two such groups directly attached to the alkene carbons: the nitro group (-NO₂) and the methoxycarbonyl group (-CO₂Me). These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. For example, its reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to proceed readily to form a highly substituted cyclohexene (B86901) derivative. Methyl (E)-3-nitroacrylate, a related compound, is known to be a reactive dienophile with cyclopentadiene. orgsyn.org
As a Heterodiene: In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile is replaced by a heteroatom. The conjugated C=C-N=O system within this compound could potentially act as a 1-oxa-2-aza-1,3-diene. While less common, nitroalkenes can participate as the 4π component in reactions with suitable dienophiles (alkenes or alkynes) to form six-membered heterocycles. More commonly, however, the related nitrosocarbonyl compounds are used as potent heterodienes in [4+2] cycloadditions to give 3,6-dihydro-1,2-oxazines. nih.govscispace.com The participation of this compound as a heterodiene would lead to the formation of complex, oxygen- and nitrogen-containing heterocyclic systems.
Table 1: Predicted Reactivity of this compound in Diels-Alder Reactions
| Role | Reacting Partner (Example) | Expected Product Type | Driving Factor |
| Dienophile | Electron-rich diene (e.g., 2,3-Dimethyl-1,3-butadiene) | Substituted Cyclohexene | Electron-withdrawing NO₂ and CO₂Me groups lower the LUMO energy. |
| Heterodiene | Electron-rich alkene (e.g., Enol ether) | Dihydro-1,2-oxazine derivative | Conjugated C=C-N=O system acts as a 4π component. |
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. Nitroalkenes are excellent dipolarophiles (the 2π component) in these reactions due to their electrophilicity. This compound can react with a variety of 1,3-dipoles.
Notable examples of 1,3-dipoles that would react with this substrate include:
Nitrones: To form isoxazolidine (B1194047) rings. The reaction of nitrones with oxa(aza)bicyclic alkenes is known to proceed efficiently. rsc.org
Azides: To yield triazoline intermediates, which can then rearrange or eliminate nitrogen to form other heterocycles like aziridines or triazoles.
Nitrile Oxides: To produce isoxazoline (B3343090) derivatives.
These reactions are generally highly regioselective and stereoselective, providing a reliable route to densely functionalized five-membered heterocycles.
[3+3] Annulation reactions provide access to a variety of six-membered rings. In these reactions, this compound can act as a C2 synthon in a Michael addition-initiated ring-closure sequence. The electron-deficient alkene readily accepts a nucleophilic attack from a 1,3-dianion equivalent.
For instance, a suitable 1,3-dicarbonyl compound, enamine, or other C3 nucleophile can undergo a Michael addition to the nitropropenoate. wikipedia.org This is followed by an intramolecular cyclization, where a nucleophilic center on the initial C3 component attacks an electrophilic site on the propenoate moiety (e.g., the ester carbonyl), leading to a six-membered ring. Such strategies have been employed in asymmetric annulations to construct complex frameworks like tetrahydro-β-carbolines and other fused heterocyclic systems. nih.govrsc.org An oxa-[3+3] annulation has been reported with related α-nitro ketones, demonstrating the utility of the nitro group in such cyclizations. rsc.org
Isomerism and Stereochemical Considerations in Reactions
E/Z-Isomerism and its Impact on Reactivity and Product Distribution
This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=C double bond. The spatial arrangement of the substituents, particularly the ester and ethoxy groups relative to the nitro group, can significantly affect the molecule's reactivity and the distribution of products in its reactions.
The stability of the E/Z isomers can also differ, which may affect their relative populations in a sample and, consequently, the observed reactivity. The (2E)-isomer of this compound is specified in some commercial sources, suggesting it may be the more stable or more readily synthesized isomer. chemicalbook.com
In reactions leading to cyclic products, such as cycloadditions, the geometry of the starting alkene is often translated into the stereochemistry of the resulting ring. For example, a concerted cycloaddition reaction is typically stereospecific, meaning that the (E)-isomer will lead to a different set of diastereomeric products than the (Z)-isomer.
The table below summarizes the potential impact of E/Z-isomerism on the chemical behavior of this compound.
| Aspect | Impact of E/Z-Isomerism |
| Reactivity | The rate of reaction may differ between isomers due to steric hindrance or different activation energies. |
| Product Distribution | The stereochemical outcome of reactions, particularly stereospecific ones, will depend on the isomer used. |
| Stability | One isomer may be thermodynamically more stable than the other, influencing its availability for reaction. |
Diastereoselective and Enantioselective Pathways
Reactions involving this compound can potentially generate new stereocenters, leading to the formation of diastereomers and enantiomers. The control of this stereochemical outcome is a central theme in modern organic synthesis.
Diastereoselectivity
In reactions such as the Michael addition, the approach of the nucleophile to the planar nitroalkene can occur from two different faces, potentially leading to a mixture of diastereomers if a new stereocenter is formed in the presence of an existing one. The diastereoselectivity of such reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions. For instance, the steric bulk of the reactants can favor the formation of one diastereomer over the other.
In [3+2] cycloaddition reactions, the approach of the dipole to the dipolarophile can occur in an endo or exo fashion, leading to different diastereomeric products. nih.gov Theoretical studies on related systems have shown that one approach is often energetically favored, resulting in high diastereoselectivity. nih.gov
Enantioselectivity
The synthesis of a single enantiomer of a chiral product from an achiral starting material like this compound requires the use of a chiral auxiliary, a chiral reagent, or a chiral catalyst. In the context of Michael additions, a well-established area of asymmetric catalysis, chiral organocatalysts have been shown to be highly effective in promoting the enantioselective addition of nucleophiles to α,β-unsaturated compounds. organic-chemistry.org For example, chiral primary amines can react with the Michael acceptor to form a chiral iminium ion, which then reacts with the nucleophile in a highly enantioselective manner. organic-chemistry.org
While specific examples of diastereoselective and enantioselective reactions involving this compound are not detailed in the provided search results, the extensive literature on asymmetric reactions of nitroalkenes suggests that such transformations are highly feasible and represent a promising area for future research.
The following table outlines the strategies for achieving stereocontrol in reactions analogous to those of this compound.
| Stereochemical Control | Strategy |
| Diastereoselectivity | Substrate control (steric hindrance), choice of reaction pathway (endo/exo in cycloadditions). |
| Enantioselectivity | Use of chiral auxiliaries, chiral reagents, or chiral catalysts (e.g., organocatalysts). |
Applications of Methyl 3 Ethoxy 2 Nitropropenoate in the Synthesis of Complex Molecules
Construction of Diverse Heterocyclic Systems
The electrophilic nature of the double bond in Methyl 3-ethoxy-2-nitropropenoate, activated by both the nitro and the ester groups, makes it an excellent substrate for reactions with a wide range of nucleophiles. This reactivity is central to its use in the synthesis of various heterocyclic compounds.
Pyridine and Pyridone Derivatives
Pyrazole (B372694), Isoxazole (B147169), and Pyrimidine (B1678525) Scaffolds
The synthesis of five-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines frequently employs precursors with functionalities analogous to those present in this compound. However, a thorough review of the scientific literature did not yield specific examples of the direct use of this compound for the synthesis of these scaffolds. General methodologies for pyrazole synthesis often involve the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines. Similarly, isoxazole synthesis can be achieved through the cycloaddition of nitrile oxides with alkenes or the reaction of hydroxylamine (B1172632) with α,β-unsaturated carbonyl compounds. Pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. While the structure of this compound suggests its potential as a three-carbon building block in these syntheses, documented instances of its specific application are scarce.
Synthesis of Thiazole (B1198619) and Triazole Compounds
The construction of thiazole and triazole rings can be accomplished from a variety of starting materials, including those bearing nitro groups. For instance, the synthesis of thiazoles has been reported from the reaction of α-nitroalkenes with thioamides. Triazoles can also be synthesized from nitroalkenes via their reaction with azides. Despite these general synthetic routes, specific studies detailing the conversion of this compound into thiazole or triazole derivatives are not prominently featured in the scientific literature.
Formation of Fused Heterocycles
One of the documented applications of this compound is in the synthesis of substituted indole (B1671886) derivatives, which are a prominent class of fused heterocycles. In a study from 1984, 4-(trimethylsilyl)indole was reacted with this compound. This reaction resulted in the formation of a C-3 substituted indole derivative. thieme-connect.com The reaction proceeds via electrophilic substitution at the C-3 position of the indole ring, demonstrating the utility of this compound as an electrophilic partner in the functionalization of electron-rich aromatic systems.
Table 1: Synthesis of an Indole Derivative using this compound
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 4-(trimethylsilyl)indole | This compound | C-3 substituted indole derivative | 43% | thieme-connect.com |
Strategies in Asymmetric Synthesis
The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. The prochiral nature of this compound makes it a potential substrate for asymmetric transformations.
Organocatalytic Approaches Utilizing this compound
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated compounds. Chiral secondary amines, such as proline and its derivatives, are frequently employed to catalyze the asymmetric conjugate addition of nucleophiles to nitroalkenes. These reactions proceed through the formation of a chiral enamine intermediate, which then reacts with the electrophile, leading to the formation of a new stereocenter with high enantioselectivity.
While these organocatalytic methods are well-established for a variety of nitroalkenes, a specific and detailed body of research focusing on the application of this compound as a substrate in such reactions is not extensively documented in the current scientific literature. The presence of the ethoxy group at the β-position may influence the reactivity and stereoselectivity of such transformations, potentially requiring tailored catalytic systems. Further research in this area would be necessary to fully explore the potential of this compound in asymmetric organocatalysis.
Metal-Catalyzed Enantioselective Transformations
The electron-deficient nature of the double bond in β-nitroacrylates, such as this compound, makes them excellent substrates for metal-catalyzed enantioselective transformations. These reactions allow for the creation of chiral molecules with a high degree of stereocontrol, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.
One prominent class of such transformations is the enantioselective conjugate addition. Various metal complexes have been employed to catalyze the addition of nucleophiles to nitroalkenes, establishing a new stereocenter. For instance, magnesium-based catalysts, specifically a bis(oxazoline)-Mg(OTf)₂ complex, have been successfully used in the catalytic asymmetric conjugate addition of dicarbonyl compounds to nitroolefins. This method has proven effective in the synthesis of complex molecules like the endothelin-A antagonist ABT-546 and the antidepressant rolipram. almerja.com The reaction tolerates a variety of substitution patterns on the nitroolefin, highlighting the potential for analogues of this compound to participate in similar transformations. almerja.com
Furthermore, copper(I) catalysts paired with chiral phosphorus-based ligands have shown significant promise in the conjugate addition of dialkylzinc reagents to nitroalkenes. researchgate.net This methodology provides an efficient route to β²-amino acids, aldehydes, and alcohols with high enantioselectivities. researchgate.net The versatility of the nitro group allows for its subsequent conversion into other valuable functional groups, making the resulting products highly useful synthetic intermediates. researchgate.netmasterorganicchemistry.com
The following table summarizes key findings in metal-catalyzed enantioselective additions to nitroalkenes, which are analogous to reactions involving this compound.
Table 1: Metal-Catalyzed Enantioselective Additions to Nitroalkenes
| Catalyst System | Nucleophile | Substrate | Product Type | Key Features |
|---|---|---|---|---|
| Bis(oxazoline)-Mg(OTf)₂ | Ketoesters | Nitroolefins | Nitroketone | High selectivity, applicable to synthesis of ABT-546 and rolipram. almerja.com |
Stereoselective Additions to β-Nitroacrylates and Analogues
Beyond metal-catalyzed processes, stereoselective additions to β-nitroacrylates and their analogues can also be achieved using organocatalysts or by exploiting the inherent reactivity of the substrate. These reactions are fundamental in constructing complex molecules with multiple stereocenters.
Cinchona alkaloid-based organocatalysts have been effectively used to promote the enantioselective reaction of α-substituted β-nitroacrylates with oxazolones, leading to the formation of precursors for β²,²-amino acids with consecutive tetrasubstituted carbon centers. masterorganicchemistry.com These reactions proceed with excellent enantio- and diastereoselectivities. masterorganicchemistry.com
The inherent electrophilicity of the β-carbon in β-nitroacrylates makes them prime candidates for Michael additions. These reactions, when performed with chiral nucleophiles or in the presence of a chiral auxiliary, can afford products with high stereoselectivity. The resulting adducts are versatile intermediates that can be further elaborated into a variety of complex structures. The nitro group in these adducts can be transformed into other functionalities, such as amines or carbonyls, providing access to a wide range of molecular scaffolds. organic-chemistry.orgresearchgate.net
Derivatization and Functional Group Interconversions for Synthetic Diversification
A key aspect of the synthetic utility of this compound lies in the ability to selectively transform its constituent functional groups. This allows for the diversification of the molecular structure, opening pathways to a wide array of target molecules.
Transformations Involving the Nitro Moiety
The nitro group is a versatile functional handle that can be converted into a variety of other groups. masterorganicchemistry.com One of the most common transformations is its reduction to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or chemical reducing agents like zinc or iron in the presence of an acid. masterorganicchemistry.comnih.gov This transformation is fundamental for the synthesis of amino acids and other nitrogen-containing heterocycles.
The Nef reaction provides a method for converting a primary or secondary nitroalkane into a ketone or aldehyde, respectively. masterorganicchemistry.com This transformation is typically carried out under oxidative or reductive conditions and is a valuable tool for introducing a carbonyl group into a molecule.
Modifications at the Ethoxy and Ester Groups
The ethoxy group, being part of an enol ether, can be hydrolyzed under acidic conditions to yield a β-ketoester. almerja.comechemi.com This reaction proceeds via protonation of the double bond followed by the addition of water. The resulting β-ketoester is a valuable synthetic intermediate, prone to further reactions such as decarboxylation or acting as a nucleophile in various bond-forming reactions.
The methyl ester group can be modified through several standard transformations. Saponification, the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide), yields the corresponding carboxylate salt. masterorganicchemistry.comyoutube.comoperachem.com Subsequent acidification provides the carboxylic acid. rsc.org Alternatively, transesterification can be employed to exchange the methyl group for other alkyl or functionalized groups. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is useful for introducing different alkoxy moieties into the molecule. masterorganicchemistry.comnih.gov
Table 2: Functional Group Interconversions of this compound Analogues
| Functional Group | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Nitro | H₂, Raney Ni or Pd/C | Primary Amine |
| Nitro | Nef Reaction (e.g., NaNO₂, H₂SO₄) | Ketone/Aldehyde |
| Ethoxy (Enol Ether) | Aqueous Acid (e.g., HCl) | β-Ketoester |
| Methyl Ester | NaOH, then H₃O⁺ | Carboxylic Acid |
Role in Multi-Component and Cascade Reactions
The reactivity of this compound and its analogues makes them ideal components in multi-component reactions (MCRs) and cascade sequences. These processes allow for the rapid construction of complex molecular frameworks in a single synthetic operation, adhering to the principles of atom economy and synthetic efficiency. researchgate.netmdpi.com
β-Nitroacrylates can participate as electron-deficient alkenes in various MCRs. For example, they can react with amines and other nucleophiles in domino reactions to form highly substituted heterocyclic systems. The reaction of β-nitroacrylates with β-enaminones can lead to the one-pot synthesis of polyfunctionalized pyrroles under solvent-free conditions. researchgate.net
Cascade reactions involving β-alkoxy-β-nitroacrylates can be initiated by a Michael addition, followed by an intramolecular cyclization or other transformations. For instance, a cascade oxa-Michael-Henry reaction of salicylaldehydes with nitrostyrenes, an analogue of nitropropenoates, has been used to synthesize 3-nitro-2H-chromenes. This highlights the potential for this compound to participate in similar cascade processes, where the initial addition of a nucleophile can trigger a series of subsequent bond-forming events, leading to the rapid assembly of complex heterocyclic structures.
The ability of β-nitroacrylates to act as versatile building blocks in these complex reaction sequences underscores their importance in modern organic synthesis for the efficient generation of molecular diversity.
Computational and Spectroscopic Studies of Methyl 3 Ethoxy 2 Nitropropenoate
Theoretical Investigations of Structure and Reactivity
Computational chemistry provides powerful tools for predicting the properties of molecules like Methyl 3-ethoxy-2-nitropropenoate, offering insights that complement experimental data.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. For a compound like this compound, methods such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)) would be used to optimize the molecular geometry and calculate key electronic properties. nih.govufms.br
These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The electronic structure is heavily influenced by the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating ethoxy group (-OCH₂CH₃), which are in conjugation with the carbon-carbon double bond and the carbonyl group of the ester. This conjugation is expected to result in significant electron delocalization across the molecule, which stabilizes the system.
Theoretical studies on related nitro-substituted compounds have shown that the nitro group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. nih.gov The calculated orbital energies can be used to predict the molecule's reactivity and its behavior in chemical reactions.
Computational Modeling of Reaction Pathways and Selectivity
Computational modeling is a key tool for investigating the mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for various reactions, such as Michael additions, cycloadditions, or reductions of the nitro group. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways and understand the origins of stereoselectivity and regioselectivity. nih.gov
For instance, in a Michael addition reaction, computational models can help determine whether the reaction proceeds via a concerted or stepwise mechanism and can explain why a particular stereoisomer is formed preferentially. nih.gov Studies on similar α,β-unsaturated nitroalkenes have successfully used computational methods to rationalize the outcomes of organocatalyzed reactions. nih.gov Such models would be invaluable for designing synthetic routes that utilize this compound as a building block.
Prediction of Conformational Preferences and Isomeric Forms
This compound can exist in different conformational and isomeric forms due to rotation around single bonds and the geometry of the double bond. The most stable conformers can be identified by performing a conformational analysis using computational methods. This involves systematically rotating the rotatable bonds (e.g., C-O and C-C single bonds) and calculating the relative energies of the resulting geometries.
For α,β-unsaturated systems, the s-cis and s-trans conformations with respect to the C=C and C=O bonds are of particular interest. Theoretical studies on analogous compounds, such as nitro-chalcones, have shown that s-cis conformers are often more stable due to greater electron delocalization. ufms.br Furthermore, the molecule can exist as E and Z isomers with respect to the C=C double bond. Quantum chemical calculations can predict the relative stabilities of these isomers, which is crucial for understanding the compound's properties and reactivity.
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods are indispensable for the structural characterization of newly synthesized compounds and for analyzing the products of chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Characterization and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of this compound and its reaction products.
¹H NMR:
A singlet for the methyl ester protons (-OCH₃).
A quartet and a triplet for the ethoxy group protons (-OCH₂CH₃).
A singlet for the vinylic proton. The chemical shift of this proton would be significantly influenced by the through-conjugation effects of the nitro and ester groups.
¹³C NMR:
Distinct signals for the carbonyl carbon, the two carbons of the double bond, the methyl ester carbon, and the two carbons of the ethoxy group. The chemical shifts of the double bond carbons would provide insight into the electronic environment created by the substituent groups.
In mechanistic studies, NMR is used to identify the structure of reaction intermediates and final products, providing evidence for proposed reaction pathways. For example, in a study of a reaction involving a nitroalkene, the disappearance of the vinylic proton signal and the appearance of new signals in the aliphatic region could indicate that a Michael addition has occurred.
Below is a table illustrating the kind of data that would be obtained from ¹H and ¹³C NMR analysis, though the specific chemical shift values are hypothetical.
| Hypothetical ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| ~ 8.0 | s |
| ~ 4.3 | q |
| ~ 3.9 | s |
| ~ 1.4 | t |
| Hypothetical ¹³C NMR Data for this compound |
| Chemical Shift (ppm) |
| ~ 165 |
| ~ 145 |
| ~ 135 |
| ~ 70 |
| ~ 53 |
| ~ 15 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Nitro group (-NO₂): Strong asymmetric and symmetric stretching vibrations typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
Ester group (-COOCH₃): A strong C=O stretching band around 1720-1700 cm⁻¹ and C-O stretching bands in the 1300-1100 cm⁻¹ region.
Alkene group (C=C): A C=C stretching band around 1640-1620 cm⁻¹.
C-O ether linkage: Stretching vibrations in the 1150-1080 cm⁻¹ range.
The precise positions of these bands can provide information about the electronic environment of the functional groups. For example, conjugation of the C=C double bond with the carbonyl and nitro groups would be expected to lower the frequency of their respective stretching vibrations.
The following table summarizes the expected IR absorption bands for this compound.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1550-1500 |
| Symmetric NO₂ Stretch | 1360-1300 |
| C=O (Ester) Stretch | 1720-1700 |
| C=C Stretch | 1640-1620 |
| C-O (Ester/Ether) Stretch | 1300-1080 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry serves as a crucial tool for confirming its molecular formula and understanding its gas-phase ion chemistry.
Molecular Formula Confirmation:
High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The exact mass of this compound (C₆H₉NO₄) is calculated to be 159.0532 g/mol . An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the molecular formula.
Fragmentation Analysis:
The initial fragmentation of the molecular ion would likely involve several key pathways:
Loss of the Nitro Group: A characteristic fragmentation for nitro compounds is the loss of the nitro group (NO₂) as a radical, resulting in a fragment ion at m/z 113. This is often a prominent peak in the mass spectrum of nitroalkenes. nih.gov
Loss of the Ethoxy Group: Cleavage of the C-O bond of the ethoxy group can lead to the loss of an ethoxy radical (•OCH₂CH₃), generating a cation at m/z 114.
Loss of the Methoxy (B1213986) Group: Fragmentation of the ester moiety can result in the loss of a methoxy radical (•OCH₃), producing a fragment at m/z 128.
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene (C₂H₄), leading to a fragment at m/z 131.
A plausible fragmentation pathway is outlined below:
| Proposed Fragment Ion | m/z (Predicted) | Possible Origin |
| [M - NO₂]⁺ | 113 | Loss of the nitro group from the molecular ion. |
| [M - OCH₂CH₃]⁺ | 114 | Loss of the ethoxy group from the molecular ion. |
| [M - OCH₃]⁺ | 128 | Loss of the methoxy group from the molecular ion. |
| [M - C₂H₄]⁺˙ (McLafferty) | 131 | Rearrangement and loss of ethene. |
It is important to note that the relative abundances of these fragment ions would depend on their stability and the specific ionization conditions used.
Other Advanced Spectroscopic Methods (e.g., UV-Vis for electronic transitions)
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. The electronic structure of this compound, characterized by the presence of a conjugated system involving the carbon-carbon double bond, the nitro group, and the carbonyl group, gives rise to distinct absorption bands.
The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to two main types of electronic transitions:
π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the molecule, these are typically high-intensity absorptions. For similar nitroalkene systems, these transitions are often observed in the range of 250-300 nm. researchgate.netresearchgate.netrsc.org
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and are expected to appear at longer wavelengths, potentially in the region of 300-400 nm. rsc.org
The position and intensity of these absorption bands can be influenced by the solvent polarity. In polar solvents, a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition are often observed.
A summary of the expected UV-Vis absorption data is provided below:
| Electronic Transition | Expected Wavelength Range (λmax) | Relative Intensity |
| π → π | 250 - 300 nm | High |
| n → π | 300 - 400 nm | Low |
While specific experimental UV-Vis data for this compound is not available in the reviewed literature, the analysis of related nitro-containing and conjugated systems provides a strong basis for predicting its spectral characteristics. researchgate.netresearchgate.netrsc.org These computational and spectroscopic predictions offer valuable insights into the electronic and structural properties of this compound.
Future Research Directions and Comparative Analysis
Comparison of Reactivity and Synthetic Utility with Related Nitroalkenes and Electron-Deficient Olefins
Methyl 3-ethoxy-2-nitropropenoate is a "push-pull" alkene, characterized by the presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (nitro and methoxycarbonyl) attached to the carbon-carbon double bond. This electronic arrangement imparts unique reactivity compared to simple nitroalkenes and other electron-deficient olefins.
The reactivity of nitroalkenes is primarily dictated by the strong electron-withdrawing nature of the nitro group, which makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, such as in Michael additions and cycloaddition reactions. sigmaaldrich.comiwu.edu In contrast, this compound possesses an ethoxy group at the β-position, which can influence the reactivity in several ways. The resonance donation from the ethoxy group can modulate the electrophilicity of the β-carbon, potentially altering its reactivity profile compared to a simple nitroalkene like nitrostyrene.
Furthermore, trisubstituted push-pull nitroalkenes, such as ethyl 3-ethoxy-2-nitroacrylate (a close analog of this compound), have been shown to be valuable in the synthesis of heterocyclic compounds. nih.govrsc.org Their utility in reactions with 1,2- or 1,3-binucleophiles is enhanced because the additional electron-withdrawing group can readily participate in nucleophilic additions, a pathway not available to disubstituted push-pull nitroalkenes. rsc.org For instance, in reactions with 1,4-binucleophiles, these compounds can act as donors of a methylidene group, leading to the formation of five-membered heterocycles. rsc.org
A comparative analysis of the reactivity of this compound with other electron-deficient olefins, such as α,β-unsaturated ketones and esters, in key transformations like Michael additions and cycloadditions would provide valuable insights for synthetic chemists. The interplay between the nitro group's strong electron-withdrawing character and the ethoxy group's donating ability is expected to result in a nuanced reactivity profile.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective functionalization of nitroalkenes. researchgate.net Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the conjugate addition of various nucleophiles to nitroalkenes with high enantioselectivity. researchgate.net
For instance, bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly promising. A thiourea-based catalyst, for example, could activate the nitro group of this compound through hydrogen bonding, while a basic moiety on the same catalyst could deprotonate a pro-nucleophile. Exploring the application of such catalysts to reactions involving this compound could lead to highly efficient and stereoselective syntheses of complex molecules.
Photocatalysis represents another exciting frontier. Visible-light-mediated organophotocatalysis has been successfully applied to the [2+2] cycloaddition of electron-deficient styrenes. nih.govchemrxiv.org Investigating the potential of photocatalytic methods for cycloaddition reactions or other transformations of this compound could open up new avenues for its derivatization under mild conditions.
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies. The development of sustainable and eco-friendly methodologies for the synthesis and transformation of this compound is a key area for future research. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.
The synthesis of nitroalkenes often involves the Henry reaction, which can be catalyzed by various bases. researchgate.net Investigating the use of heterogeneous catalysts, such as amino-functionalized metal-organic frameworks (MOFs), could offer advantages in terms of catalyst recyclability and waste reduction. researchgate.net Furthermore, exploring solvent-free or aqueous reaction conditions for the synthesis and subsequent reactions of this compound would significantly improve the environmental footprint of these processes. rsc.org For example, the reaction of β-nitroacrylates with β-enaminones has been shown to proceed efficiently at room temperature under solvent- and promoter-free conditions to afford polyfunctionalized pyrroles. rsc.org
The use of microwave irradiation and flow chemistry are other promising approaches to enhance the sustainability of chemical processes. rsc.org Flow chemistry, in particular, offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. acs.org
Potential Integration into Automated Synthesis and High-Throughput Screening Platforms
The integration of chemical synthesis with automated platforms and high-throughput screening (HTS) is revolutionizing drug discovery and materials science. The well-defined reactivity of this compound makes it a suitable candidate for inclusion in such automated workflows.
Automated synthesis platforms can be programmed to perform a series of reactions in a parallel or sequential manner, allowing for the rapid generation of compound libraries based on the this compound scaffold. These libraries can then be screened for biological activity or other desired properties using HTS techniques.
The development of robust and reliable reaction conditions for the transformation of this compound is a prerequisite for its successful integration into automated systems. This includes reactions that are tolerant of a wide range of functional groups and proceed with high conversion and selectivity. High-throughput experimentation can be employed to rapidly screen various catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation. sigmaaldrich.com
Uncharted Chemical Transformations and Derivatization Possibilities
The unique structural and electronic features of this compound suggest a wealth of unexplored chemical transformations and derivatization possibilities. Its "push-pull" nature makes it an interesting substrate for various pericyclic reactions.
While it can act as a dienophile in [4+2] cycloadditions, its potential as a heterodiene in hetero-Diels-Alder reactions is an area ripe for exploration. rsc.org Furthermore, its participation in [3+2] cycloadditions with various dipoles could lead to the synthesis of a diverse range of five-membered heterocyclic systems. The regioselectivity and stereoselectivity of these cycloaddition reactions would be of significant interest.
The presence of multiple functional groups in this compound also allows for a variety of derivatization reactions. The nitro group can be reduced to an amino group, which can then be further functionalized. The ester group can be hydrolyzed or converted to other functional groups. The ethoxy group can potentially be displaced by other nucleophiles under certain conditions. The systematic exploration of these transformations will undoubtedly expand the synthetic utility of this versatile building block. The fragmentation of the nitroalkene moiety to act as a donor of a methylidene group in reactions with binucleophiles is another intriguing reactivity pattern that warrants further investigation. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
